6-bromo-1-[(5-bromo-2-propanoylphenyl)amino]-2-ethoxy-2-methyl-1,2-dihydro-3H-indol-3-one
Description
6-bromo-1-[(5-bromo-2-propanoylphenyl)amino]-2-ethoxy-2-methyl-1,2-dihydro-3H-indol-3-one is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a complex structure with multiple functional groups, making it an interesting subject for research and development.
Properties
IUPAC Name |
6-bromo-1-(5-bromo-2-propanoylanilino)-2-ethoxy-2-methylindol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Br2N2O3/c1-4-18(25)14-8-6-12(21)10-16(14)23-24-17-11-13(22)7-9-15(17)19(26)20(24,3)27-5-2/h6-11,23H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAGLQRUUKZHSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)Br)NN2C3=C(C=CC(=C3)Br)C(=O)C2(C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Br2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1-[(5-bromo-2-propanoylphenyl)amino]-2-ethoxy-2-methyl-1,2-dihydro-3H-indol-3-one typically involves multiple steps, starting from commercially available starting materials. A common synthetic route may include:
Bromination: Introduction of bromine atoms into the aromatic ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Amidation: Formation of the amide bond by reacting the brominated aromatic compound with an appropriate amine.
Cyclization: Formation of the indole ring through cyclization reactions, often involving palladium-catalyzed cross-coupling reactions.
Functional Group Modification: Introduction of the ethoxy and methyl groups through alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-bromo-1-[(5-bromo-2-propanoylphenyl)amino]-2-ethoxy-2-methyl-1,2-dihydro-3H-indol-3-one can undergo various chemical reactions, including:
Oxidation: Conversion of the indole ring to an oxindole derivative using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions, where the bromine atoms can be replaced by other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Compounds with substituted functional groups in place of bromine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-1-[(5-bromo-2-propanoylphenyl)amino]-2-ethoxy-2-methyl-1,2-dihydro-3H-indol-3-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
6-bromo-1-[(5-bromo-2-propanoylphenyl)amino]-2-methoxy-2-methyl-1,2-dihydro-3H-indol-3-one: Similar structure with a methoxy group instead of an ethoxy group.
6-chloro-1-[(5-chloro-2-propanoylphenyl)amino]-2-ethoxy-2-methyl-1,2-dihydro-3H-indol-3-one: Similar structure with chlorine atoms instead of bromine.
Uniqueness
The uniqueness of 6-bromo-1-[(5-bromo-2-propanoylphenyl)amino]-2-ethoxy-2-methyl-1,2-dihydro-3H-indol-3-one lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
